molecular formula C20H27ClN4O2 B6674077 N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride

N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride

Cat. No.: B6674077
M. Wt: 390.9 g/mol
InChI Key: YPIFMXQTESHWJH-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2.ClH/c1-26-14-16-4-6-18(7-5-16)20(25)24(13-17-11-22-15-23-12-17)19-3-2-9-21-10-8-19;/h4-7,11-12,15,19,21H,2-3,8-10,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFMXQTESHWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N(CC2=CN=CN=C2)C3CCCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide typically involves multiple steps:

    Formation of the benzamide core: This can be achieved by reacting 4-(methoxymethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the azepane ring: The azepane ring can be introduced through nucleophilic substitution reactions.

    Attachment of the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the benzamide or pyrimidinylmethyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or sulfonates under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with enzymes or receptors, modulating their activity. The azepane and pyrimidinylmethyl groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(azepan-4-yl)-4-(methoxymethyl)benzamide
  • N-(pyrimidin-5-ylmethyl)benzamide
  • 4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide

Uniqueness

The combination of the azepane, methoxymethyl, and pyrimidinylmethyl groups in N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride may confer unique properties such as enhanced solubility, stability, or biological activity compared to similar compounds.

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